molecular formula C16H14ClN3S B12016305 1-(3-chlorophenyl)-3-[(E)-[(E)-3-phenylprop-2-enylidene]amino]thiourea

1-(3-chlorophenyl)-3-[(E)-[(E)-3-phenylprop-2-enylidene]amino]thiourea

Cat. No.: B12016305
M. Wt: 315.8 g/mol
InChI Key: WSARQVXMYMOJQC-OKSYWBHRSA-N
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Description

    is a chemical compound with the following structural formula:

    1-(3-chlorophenyl)-3-[(E)-[(E)-3-phenylprop-2-enylidene]amino]thiourea: C15H13ClN4S\text{C}_{15}\text{H}_{13}\text{ClN}_4\text{S}C15​H13​ClN4​S

    .
  • It belongs to the class of thioureas, which contain a sulfur atom in the place of oxygen in the urea functional group.
  • The compound’s aromatic rings and double bonds contribute to its unique properties.
  • Preparation Methods

      Synthetic Routes:

      Industrial Production:

  • Chemical Reactions Analysis

      Common Reagents and Conditions:

      Major Products:

  • Scientific Research Applications

      Chemistry: Used as a building block in organic synthesis.

      Biology: Investigated for potential biological activities (e.g., antimicrobial, antitumor).

      Medicine: Studied for its pharmacological effects.

      Industry: Employed in the synthesis of other compounds.

  • Mechanism of Action

    • The compound’s mechanism of action depends on its specific application.
    • It may interact with cellular targets, enzymes, or receptors, affecting biological processes.
  • Comparison with Similar Compounds

      Similar Compounds:

    Properties

    Molecular Formula

    C16H14ClN3S

    Molecular Weight

    315.8 g/mol

    IUPAC Name

    1-(3-chlorophenyl)-3-[(E)-[(E)-3-phenylprop-2-enylidene]amino]thiourea

    InChI

    InChI=1S/C16H14ClN3S/c17-14-9-4-10-15(12-14)19-16(21)20-18-11-5-8-13-6-2-1-3-7-13/h1-12H,(H2,19,20,21)/b8-5+,18-11+

    InChI Key

    WSARQVXMYMOJQC-OKSYWBHRSA-N

    Isomeric SMILES

    C1=CC=C(C=C1)/C=C/C=N/NC(=S)NC2=CC(=CC=C2)Cl

    Canonical SMILES

    C1=CC=C(C=C1)C=CC=NNC(=S)NC2=CC(=CC=C2)Cl

    Origin of Product

    United States

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